

# Structure-Activity Relationship (SAR) of 5-Phenylthiazole Analogs

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## Compound of Interest

**Compound Name:** 5-(2-Methylphenyl)-1,3-thiazol-2-amine  
**CAS No.:** 1183394-92-4  
**Cat. No.:** B1372998

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Technical Guide for Medicinal Chemists & Drug Developers

## Executive Summary & Scaffold Distinction

The 5-phenylthiazole core represents a privileged scaffold in medicinal chemistry, distinct from its constitutional isomer, 4-phenylthiazole.[1] While 4-phenylthiazoles are readily accessible via standard Hantzsch synthesis, 5-phenylthiazoles require specific regiospecific synthetic strategies.[1]

This scaffold acts as a bioisostere for biphenyl and phenyl-thiophene systems, offering improved solubility and distinct hydrogen-bonding vectors.[1] Its primary therapeutic validation lies in oncology (targeting the PI3K/AKT axis via PI4KIII $\beta$ ) and immunology (ACKR3 modulation).[1]

## Isomer Distinction (Critical)[1]

- 4-Phenylthiazole: Phenyl at C4.[2][3] Synthesized via

-haloketone + thioamide.[1] Common, often non-selective.[1]

- 5-Phenylthiazole: Phenyl at C5.[3] Synthesized via C5-arylation or specific cyclization.[1] Subject of this guide.

## Chemical Synthesis: Accessing the 5-Phenyl Core

Unlike 4-phenyl analogs, the 5-phenyl core requires methods that install the aryl group at the electron-rich C5 position.

### Method A: C5-Direct Arylation (Suzuki-Miyaura Coupling)

The most robust method for generating SAR libraries.[1] It allows late-stage diversification of the phenyl ring.

- Starting Material: 2-aminothiazole or 2-substituted thiazole.[1]
- Halogenation: Electrophilic bromination at C5 using NBS (N-bromosuccinimide) in DMF or MeCN.[1]
- Coupling: Pd-catalyzed cross-coupling with aryl boronic acids.

Reaction Scheme:

[1]

### Method B: Cyclization of -Formyl/ -Keto Phenylacetonitriles

Used for constructing the ring de novo with the phenyl group already in place.

- Reagents:

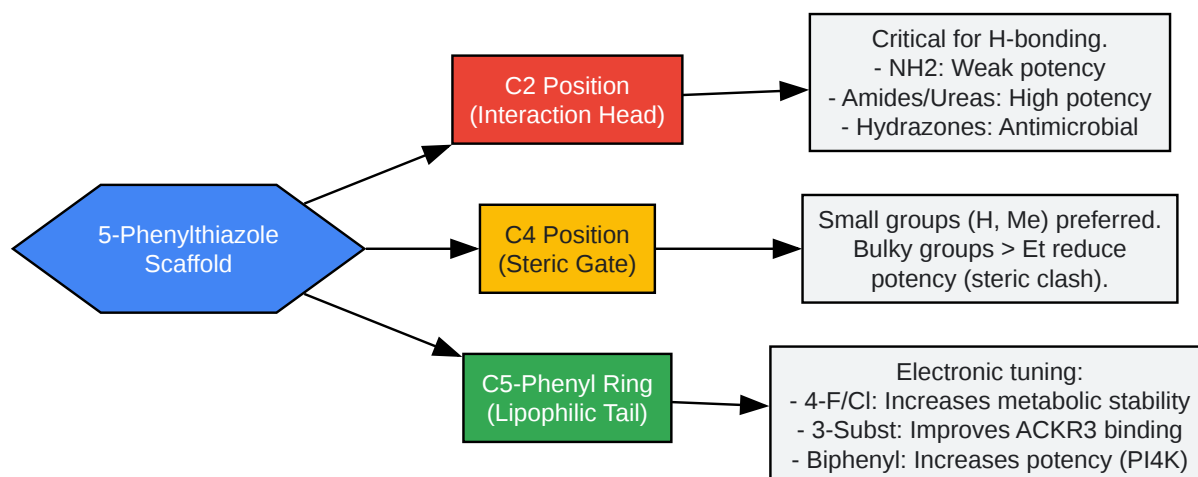
-phenyl-

-formylacetonitrile + Sulfur source + Amine.[1]

- Utility: Best for creating 4,5-disubstituted analogs where C4 needs a specific alkyl group.[1]

## SAR Analysis: The 5-Phenylthiazole Pharmacophore[6]

The SAR is divided into three vectors: the C2-Head Group, the C4-Linker/Spacer, and the C5-Tail (Phenyl Ring).



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Caption: SAR Map of 5-phenylthiazole. C2 dictates binding mode; C5 modulates potency/stability.

### C2-Position (The "Head")

This position usually engages the hinge region of kinases or the orthosteric site of GPCRs.

- Free Amine (-NH<sub>2</sub>): Generally shows weak activity due to rapid metabolism and poor lipophilicity.[1]
- Amides (-NHCOR): Significantly increases potency.[1] The carbonyl oxygen often acts as a hydrogen bond acceptor.
  - Insight: In PI4KIIIβ inhibitors, converting the amine to a nicotinamide or heteroaryl-amide increases selectivity over PI3K

- Ureas (-NHCONHR): Enhances solubility and provides a dual H-bond donor/acceptor motif, often used in antimicrobial sulfonamide derivatives.[1]

## C4-Position (The "Gatekeeper")[1]

- Steric Constraint: Substitution at C4 (adjacent to the C5-phenyl) introduces steric strain (A(1,3) strain).[1]
- Optimization: Small groups (-H, -CH<sub>3</sub>) are preferred. Large groups (tert-butyl, phenyl) at C4 often twist the C5-phenyl ring out of planarity, breaking conjugation and reducing binding affinity in flat pockets (e.g., DNA intercalation or kinase ATP sites).[1]

## C5-Position (The Phenyl Tail)

This is the defining feature of the scaffold.

- Para-Substitution (4-position of phenyl):
  - Electron-Withdrawing Groups (F, Cl, CF<sub>3</sub>): Essential for metabolic stability (blocking CYP450 oxidation) and improving lipophilicity. 4-F is a standard bioisostere for H in this series.[1]
  - Electron-Donating Groups (OMe): Often reduce potency in kinase targets but may enhance antimicrobial activity by altering polarity.[1]
- Meta-Substitution (3-position of phenyl):
  - Crucial for ACKR3 agonists. A 3-F or 3-Cl substituent can lock the phenyl ring conformation relative to the thiazole, optimizing fit into the receptor hydrophobic sub-pocket.

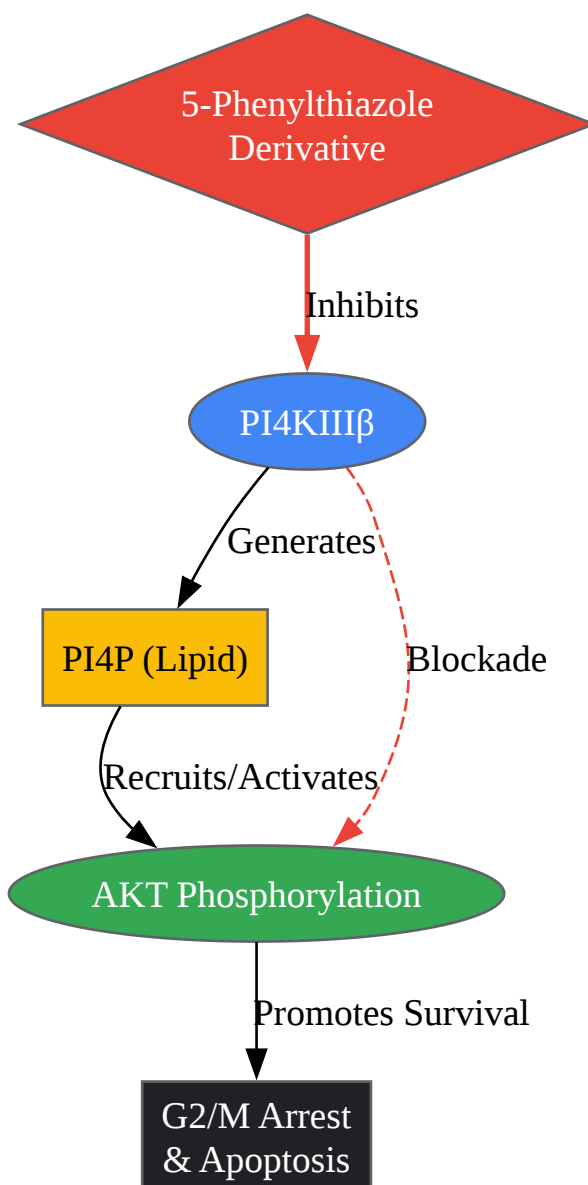
## Biological Mechanisms & Pathways[7]

### Anticancer: PI3K/AKT Axis Inhibition

5-Phenylthiazole-2-amine derivatives function as PI4KIII $\beta$  inhibitors.[1] PI4KIII $\beta$  regulates the pool of phosphatidylinositol-4-phosphate (PI4P), which is critical for PI3K/AKT signaling and Golgi function.[1]

## Mechanism of Action:

- Inhibition of PI4KIII $\beta$  reduces PI4P levels.
- Depleted PI4P impairs the recruitment of AKT to the plasma membrane.
- Result: G2/M cell cycle arrest and induction of apoptosis in lung cancer cells (e.g., H446, A549).[1]



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Caption: 5-Phenylthiazoles block PI4KIII $\beta$ , preventing AKT activation and forcing cancer cell apoptosis.[1]

## Immunomodulation: ACKR3 (CXCR7) Agonism

Analogs replacing 5-phenylthiophene with 5-phenylthiazole have shown efficacy as ACKR3 agonists.[1]

- Role: ACKR3 is a scavenger receptor for CXCL12. Agonism recruits -arrestin, reducing CXCL12 levels and inhibiting cancer metastasis and platelet aggregation. [1]
- Key SAR: N-alkyl substitution at C2 (e.g., N-butyl) combined with a 3-F-phenyl at C5 yields nanomolar potency (EC<sub>50</sub> < 100 nM).[1]

## Experimental Protocols

### Protocol A: Synthesis of 2-Amino-5-(4-fluorophenyl)thiazole

A validated entry point for SAR library generation.[1]

- Reagents: 2-Aminothiazole (10 mmol), N-Bromosuccinimide (NBS, 10.5 mmol), 4-Fluorophenylboronic acid (12 mmol), Pd(PPh<sub>3</sub>)<sub>4</sub> (5 mol%), Na<sub>2</sub>CO<sub>3</sub> (2M aq), DME/H<sub>2</sub>O.[1]
- Step 1 (Bromination): Dissolve 2-aminothiazole in MeCN (50 mL) at 0°C. Add NBS portion-wise over 30 min. Stir at RT for 2h. Quench with water, filter precipitate.[1] Recrystallize from EtOH to get 2-amino-5-bromothiazole.[1]
- Step 2 (Suzuki Coupling): Under N<sub>2</sub>, mix 2-amino-5-bromothiazole, boronic acid, and Pd catalyst in DME (40 mL). Add Na<sub>2</sub>CO<sub>3</sub> solution. Reflux (85°C) for 12h.[1]
- Workup: Cool, dilute with EtOAc, wash with brine. Dry over MgSO<sub>4</sub>.
- Purification: Flash chromatography (Hexane/EtOAc 2:1).
- Validation: <sup>1</sup>H NMR (DMSO-d<sub>6</sub>) should show thiazole C4-H singlet around

7.5 ppm and phenyl protons.[1]

## Protocol B: PI4KIII $\beta$ Kinase Assay (ADP-Glo)

To verify target engagement.[1]

- Setup: Use recombinant human PI4KIII $\beta$  enzyme.
- Reaction: Incubate compound (serial dilution in DMSO) with enzyme, PI:PS lipid substrate, and ATP (10 M) in kinase buffer for 60 min at RT.
- Detection: Add ADP-Glo reagent (Promega) to deplete unconsumed ATP (40 min).[1] Add Kinase Detection Reagent to convert ADP to ATP -> Luciferase signal.[1]
- Analysis: Measure luminescence. Calculate IC50 using non-linear regression (GraphPad Prism).

## Quantitative Data Summary

Compound Class	Target	Key Substituent (C2)	Key Substituent (C5)	Activity (IC50/EC50)	Ref
Anticancer	PI4KIII $\beta$	2-Amine-heteroaryl amide	4-Chlorophenyl	16 nM (IC50)	[1]
Immunology	ACKR3	N-Butylamine	3-Fluorophenyl	69 nM (EC50)	[2]
Antimicrobial	MRSA Growth	Sulfonamide	4-Nitrophenyl	4 g/mL (MIC)	[3]

## References

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